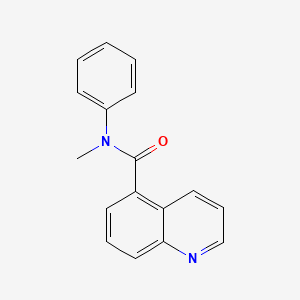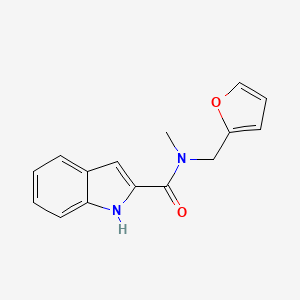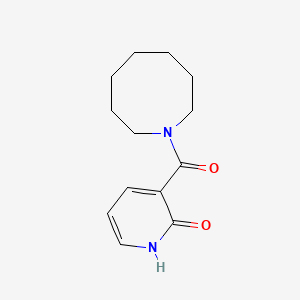
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, also known as PMOD, is a small molecule that has attracted significant attention in scientific research due to its unique properties. PMOD has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has a unique mechanism of action, which involves its interaction with biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is a fluorescent molecule that emits light in the blue-green region of the spectrum when excited by light of a specific wavelength. This property allows N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide to be used as a fluorescent probe for imaging biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide also has a reactive carbonyl group, which allows it to react with amino groups in proteins, peptides, and nucleic acids, resulting in their labeling.
Biochemical and Physiological Effects:
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been shown to have minimal biochemical and physiological effects on biological structures. It does not interfere with the function of proteins, peptides, or nucleic acids, and it does not affect cell viability or proliferation. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also stable under physiological conditions, making it suitable for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate biological membranes, allowing for its use in live cell imaging. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also highly fluorescent, allowing for its detection and quantification. However, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has limitations, including its low yield during synthesis, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide in scientific research. One direction is the development of new synthesis methods that can increase the yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide. Another direction is the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide as a labeling agent for specific biological structures, such as proteins involved in disease pathways. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can also be used in combination with other fluorescent probes to study complex biological systems. Overall, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and applications.
Synthesemethoden
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 2,3,3-trimethyl-3H-indole with dimethylformamide dimethyl acetal, followed by the reaction with acetic anhydride. Another synthesis method involves the reaction of 2,3,3-trimethyl-3H-indole with ethyl chloroformate, followed by the reaction with dimethylformamide. The yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has also been used as a labeling agent for proteins, peptides, and nucleic acids, allowing for their detection and quantification. In addition, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been used as a catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-11-9(6-14(2,3)7-10(11)17)15-12(8)13(18)16(4)5/h15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWHPGKQFJOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)


